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Compound of Interest

Compound Name: Triphenyltin chloride-d15

Cat. No.: B032067

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triphenyltin chloride-d15 ((CsDs)3SnCl) is a deuterated organotin compound. The
substitution of hydrogen with deuterium can alter the metabolic profile of molecules, a strategy
employed in drug development to enhance pharmacokinetic properties.[1] Nuclear Magnetic
Resonance (NMR) spectroscopy is an essential and powerful tool for the structural elucidation
and purity assessment of such isotopically labeled compounds. This document provides
detailed application notes and protocols for the comprehensive analysis of Triphenyltin
chloride-d15 using a suite of NMR techniques, including H, 13C, 11°Sn, and 2H NMR.

Organotin compounds are significant in various industrial and biological applications, and their
characterization is crucial for understanding their structure-activity relationships.[2] 12°Sn NMR,
in particular, offers direct insight into the electronic environment and coordination number of the
tin atom.[2][3] The protocols outlined below are designed to guide researchers in obtaining
high-quality NMR data for Triphenyltin chloride-d15.

Key NMR Techniques for Analysis

A multi-nuclear NMR approach is recommended for the complete characterization of
Triphenyltin chloride-d15.
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» 'H NMR: To detect and quantify any residual, non-deuterated sites in the phenyl rings. The
integration of these signals is critical for determining the isotopic purity.[1]

e 2H (Deuterium) NMR: To directly observe the deuterium nuclei, confirming the sites and
extent of deuteration. This technique is particularly valuable for highly deuterated compounds
where proton signals are minimal.[4][5]

e 13C NMR: To analyze the carbon framework of the molecule. Deuteration causes
characteristic splitting patterns due to $3C-2H coupling and can induce minor shifts in the 13C
resonances (isotope effects).[1]

e 1195n NMR: To probe the tin center, providing information about its chemical environment,
coordination state, and the presence of tin-containing impurities.[2][6] Tin has three NMR-
active spin-1/2 nuclei (**>Sn, 1*’Sn, and 11°Sn), with 11°Sn being the most sensitive and
commonly used.[3]

Experimental Protocols
Sample Preparation:
o Accurately weigh approximately 10-20 mg of Triphenyltin chloride-d15.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,
CDCI3) in a5 mm NMR tube. Ensure the solvent is of high purity to avoid interference from
impurities.

e Add an internal standard if quantitative analysis is required. For *H and 3C NMR,
Tetramethylsilane (TMS) is a common standard. For 12°Sn NMR, Tetramethyltin (SnMea4) can
be used as an external reference.[6]

Protocol 1: *H NMR Spectroscopy
o Objective: To identify and quantify residual protons.
o Methodology:

o Spectrometer: 400 MHz or higher field instrument.
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o Pulse Sequence: Standard single-pulse experiment (e.g., Bruker 'zg30").

o Key Parameters:

Pulse Angle (P1): 30°

Acquisition Time (AQ): ~3-4 seconds.

Relaxation Delay (D1): 5 seconds (to allow for full relaxation of protons).

Number of Scans (NS): 16-64 scans, depending on sample concentration.

Spectral Width (SW): 12-15 ppm.

o Data Processing: Apply Fourier transform, phase correction, and baseline correction.
Calibrate the spectrum using the TMS signal at O ppm. Integrate the residual proton signals
to determine the percentage of non-deuterated species.

Protocol 2: 2H (Deuterium) NMR Spectroscopy
¢ Objective: To directly observe the deuterium signals and confirm deuteration sites.
o Methodology:
o Spectrometer: 400 MHz instrument equipped with a broadband probe.
o Pulse Sequence: Standard single-pulse experiment, often without proton decoupling.

o Key Parameters:

Observe Frequency: ~61.4 MHz on a 400 MHz spectrometer.

Relaxation Delay (D1): 1-2 seconds.

Number of Scans (NS): 128-512 scans, as 2H is less sensitive than tH.[4]

Spectral Width (SW): 10-15 ppm.
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» Data Processing: Similar to *H NMR. The chemical shifts in the 2H spectrum will be very
similar to those in the *H spectrum.[5]

Protocol 3: 13C{*H} NMR Spectroscopy
e Objective: To analyze the carbon skeleton and observe the effects of deuteration.
o Methodology:

o Spectrometer: 400 MHz (100 MHz for 13C) or higher field instrument.

o Pulse Sequence: Standard proton-decoupled single-pulse experiment (e.g., Bruker
'zgpg30°).[1]

o Key Parameters:
» Pulse Angle (P1): 30°.
» Relaxation Delay (D1): 2 seconds.

= Number of Scans (NS): 1024 or more scans are typically required due to the low natural
abundance of 13C and relaxation effects.

» Spectral Width (SW): 200-250 ppm.

o Data Processing: Apply Fourier transform with an exponential window function (line
broadening of 1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum
using the TMS signal at O ppm or the solvent signal (e.g., CDClsz at 77.16 ppm). The C-D
couplings will result in multiplets for the deuterated carbon signals.

Protocol 4: 119Sn NMR Spectroscopy
o Objective: To characterize the tin center and determine its coordination environment.
e Methodology:

o Spectrometer: 400 MHz (149.2 MHz for 11°Sn) or higher field instrument.
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o Pulse Sequence: A standard single-pulse experiment with proton decoupling is common.
Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser
Effect (NOE).

o Key Parameters:

Pulse Angle (P1): 30°-45°.

Relaxation Delay (D1): 5-10 seconds, as tin relaxation can be slow.

Number of Scans (NS): Several hundred to thousands of scans may be necessary.

Spectral Width (SW): A wide spectral width of ~500-1000 ppm is recommended initially,
as 119Sn chemical shifts are very sensitive to the chemical environment.[6]

o Data Processing: Similar to 13C NMR. The spectrum should be referenced to an external
standard of SnMea (& = 0 ppm).[6]

Data Presentation

Table 1: Expected *H and 2H NMR Data
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Expected
Phenyl . . C
Nucleus Chemical Shift  Multiplicity Notes

Position
(3) ppm

Signals will be of
very low
intensity,

H Residual CeHs ~7.3-7.8 Multiplet corresponding to
the non-
deuterated

fraction.

The primary
signals
) observed,
2H CeDs ~7.3-7.8 Broad Multiplet o )
confirming high
levels of

deuteration.

Note: Chemical shifts are referenced to TMS and are based on typical values for phenyltin
compounds in CDCls.

Table 2: Expected 13C and °Sn NMR Data
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Expected .
) . Coupling
Carbon/Tin Chemical o
Nucleus . . Multiplicity Constant Notes
Position Shift (8)
(9)
pPpm
The ipso-
carbon signal
: . 1J(BC, 2H) .
13C C-Sn (ipso) ~137 Multiplet will show
~20-25 Hz _ _
coupling to tin
satellites.
Signals are
split into
C-D (ortho, ) 1J(13C, 2H) multiplets due
13C ~128 - 136 Multiplet
meta, para) ~20-25 Hz to one-bond
coupling with
deuterium.
The chemical
shift is
) indicative of a
195n (CeDs)sSnCI -40 to -60 Singlet -

four-
coordinate tin
center.[2][7]

Note: 33C chemical shifts are referenced to TMS. 11°Sn chemical shift is referenced to SnMea.

Visualizations
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Caption: Experimental workflow for NMR analysis.
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Caption: Information obtained from different NMR techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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